2-Hydrazinyl-5-methylthiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-3-2-6-4(7-5)8-3/h2H,5H2,1H3,(H,6,7) |
InChI Key |
UXWBDFUFNAPNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Hydrazinyl-5-methylthiazole and its Analogues
Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-hydrazinylthiazole (B183971) derivatives. sci-hub.semdpi.com This classical method involves the condensation reaction between a thiosemicarbazone and an α-halocarbonyl compound. sci-hub.semdpi.com The reaction's success is attributed to the high nucleophilicity of the sulfur atom in the thiosemicarbazone. sci-hub.se
In a typical procedure, an appropriate thiosemicarbazone, formed from the condensation of a ketone or aldehyde with thiosemicarbazide (B42300), is reacted with an α-haloketone. For instance, the synthesis of 2-(2-benzyliden-hydrazinyl)-4-methylthiazole is achieved through a convenient Hantzsch condensation. nih.gov Modifications to the traditional Hantzsch protocol have been reported, such as two-step reactions where the thiosemicarbazone is first formed and then cyclized with an α-halocarbonyl derivative. sci-hub.se For example, aromatic aldehydes and thiosemicarbazide can be condensed in ethanol (B145695) under reflux, followed by cyclization with an α-halo carbonyl compound at room temperature. sci-hub.se
The synthesis of various 2-(2-hydrazinyl)thiazole derivatives has been successfully accomplished using this method. For example, fluorenyl-hydrazonothiazole derivatives were synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and corresponding α-halocarbonyl compounds. mdpi.com Similarly, new arylidene-hydrazinyl-thiazole derivatives have been prepared through Hantzsch condensation. nih.gov
One-Pot Synthetic Procedures for 2-Substituted Thiazole Derivatives
In recent years, one-pot multicomponent reactions have gained prominence for the synthesis of 2-hydrazinylthiazole derivatives due to their efficiency, atom economy, and often milder reaction conditions. tandfonline.comorientjchem.orgtandfonline.com These procedures typically involve the simultaneous reaction of a ketone or aldehyde, thiosemicarbazide, and an α-haloketone in a single reaction vessel. tandfonline.com
Several variations of one-pot syntheses have been developed. An efficient, simple one-pot, two-step procedure has been described for the synthesis of 2-arylidenehydrazinyl-4-arylthiazole, where the intermediate thiosemicarbazone is not isolated. orientjchem.org Another approach involves a one-pot condensation reaction where an aldehyde and thiosemicarbazide are stirred together before the addition of an α-bromoketone, leading to high yields of 2-hydrazino-4-arylthiazole derivatives. tandfonline.com
The use of catalysts and alternative reaction media has further enhanced the efficiency and greenness of these one-pot methods. For example, a green and efficient one-pot multicomponent synthetic procedure for hydrazinyl thiazole derivatives has been reported under solvent and catalyst-free grinding conditions. sci-hub.se Furthermore, an efficient one-pot three-component synthesis has been carried out in water under ultrasound irradiation. sci-hub.se
Precursor Selection and Reagent Optimization for Hydrazinyl Moiety Introduction
The introduction of the hydrazinyl moiety is a critical step in the synthesis of 2-hydrazinylthiazoles. The primary precursor for this group is thiosemicarbazide or its derivatives. orientjchem.orgtandfonline.combepls.com Thiosemicarbazide reacts with a carbonyl compound (aldehyde or ketone) to form a thiosemicarbazone, which then undergoes cyclization with an α-halocarbonyl compound. orientjchem.orgtandfonline.com
The choice of α-halocarbonyl compound is also crucial and influences the substitution pattern on the final thiazole ring. Phenacyl bromides are commonly used α-haloketones in these syntheses. orientjchem.orgbepls.com The reactivity of the α-haloketone can be influenced by substituents; for example, electron-withdrawing groups on a phenyl ring of a phenacyl bromide can enhance its electrophilicity.
Optimization of reaction conditions, such as the choice of solvent and catalyst, plays a significant role in the successful synthesis. While traditional methods often use ethanol as a solvent, newer protocols have explored the use of greener solvents like water or polyethylene (B3416737) glycol (PEG). tandfonline.combepls.com For instance, PEG-300 has been used as a reaction medium where it acts as both a solvent and a catalyst. tandfonline.com In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance. bepls.comjetir.org The use of a base catalyst is not always necessary but can shorten the reaction time. mdpi.com
Mechanistic Elucidation of Reaction Pathways in 2-Hydrazinylthiazole Formation
The formation of the 2-hydrazinylthiazole ring via the Hantzsch synthesis proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the α-haloketone. sci-hub.se This is followed by an intramolecular cyclization, where the amino group of the thiosemicarbazone attacks the carbonyl carbon of the former α-haloketone. The final step involves the elimination of a molecule of water and hydrogen halide to yield the aromatic thiazole ring.
Recent studies have also explored alternative mechanistic pathways. For example, a visible-light-induced synthesis of 2-(2-hydrazinyl) thiazole has been reported, which proceeds through the in-situ formation of a photosensitized colored ternary electron donor-acceptor (EDA) complex. rsc.org This process involves a single electron transfer (SET) and a proton-coupled electron transfer (PCET) process to generate the thiazole derivatives. rsc.org
Emerging Green Chemistry Principles in 2-Hydrazinylthiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 2-hydrazinylthiazole derivatives to develop more environmentally friendly and sustainable methods. bepls.com Key strategies include the use of green solvents, catalyst-free conditions, and energy-efficient reaction techniques like microwave irradiation and ultrasound. sci-hub.sebepls.com
Water is an ideal green solvent, and several syntheses have been successfully carried out in aqueous media. tandfonline.combepls.com For example, a one-pot, three-component synthesis of hydrazinyl thiazoles has been achieved in water under ultrasound irradiation. sci-hub.se Polyethylene glycol (PEG) has also emerged as a recyclable and non-toxic solvent and catalyst for these reactions. tandfonline.comresearchgate.net PEG-400 has been utilized as a green solvent for the one-pot synthesis of novel 2-(2-hydrazinyl)thiazole derivatives. researchgate.net
Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing hydrazinyl thiazoles, often under solvent- and catalyst-free conditions. bepls.comjetir.org This technique significantly reduces reaction times and can lead to higher yields with high purity. bepls.com Additionally, catalyst-free multicomponent domino reactions in water under microwave conditions have been reported for the synthesis of trisubstituted thiazoles. bepls.com Grinding techniques under solvent- and catalyst-free conditions also represent a green and efficient approach. sci-hub.se
Derivatization Through Condensation Reactions
The hydrazinyl group at the 2-position of the thiazole ring is a reactive moiety that can be readily derivatized, most commonly through condensation reactions with carbonyl compounds. smolecule.comsmolecule.com This reactivity allows for the synthesis of a wide variety of hydrazone derivatives.
The reaction of 2-hydrazinylthiazoles with aldehydes or ketones leads to the formation of the corresponding Schiff bases or hydrazones. smolecule.com For example, 2-{1-[2-(2-(-1-(1H-indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl]ethylidene}hydrazine-1-carbothioamide was synthesized via condensation of a precursor with thiosemicarbazide. acs.org These condensation reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. acs.org The resulting hydrazones can serve as precursors for further cyclization reactions to form more complex heterocyclic systems. acs.org
Synthesis of Hydrazone and Schiff Base Derivatives from Carbonyl Compounds
The hydrazinyl (-NHNH2) group in this compound serves as a potent nucleophile, readily reacting with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding hydrazones or Schiff bases. kspublisher.com These reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. researchgate.net
The general reaction involves the attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond, characteristic of hydrazones. mdpi.comresearchgate.net The presence of the 5-methylthiazole (B1295346) ring can influence the reactivity and properties of the resulting hydrazone derivatives. semanticscholar.org
A series of arylidene-hydrazinyl-thiazole derivatives have been synthesized through the condensation of aromatic aldehydes with the hydrazinyl-thiazole core. semanticscholar.org These reactions are often carried out in solvents like ethanol and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.
Table 1: Synthesis of Hydrazone and Schiff Base Derivatives
| Starting Material | Reagent (Carbonyl Compound) | Product | Key Findings | Reference |
|---|---|---|---|---|
| 2-Hydrazinyl-4-methylthiazole | Aromatic Aldehydes | Arylidene-hydrazinyl-thiazole | Hantzsch condensation provides good yields. | semanticscholar.org |
| 2-Hydrazinyl-1,3-thiazole derivatives | 4-substituted phenacyl bromide (after initial thiosemicarbazone formation) | 4-substituted-2-hydrazineyl-1,3-thiazoles | Subsequent derivatization of the hydrazinyl group was explored. | researchgate.net |
| 2-Hydrazino-4-(4-nitrophenyl)thiazole | Substituted Benzaldehydes | Hydrazones | Reactions can be performed in solvent-free conditions. | |
| Hydrazine (B178648) derivatives | Aldehydes or Ketones | Hydrazones | General synthesis involves condensation reaction. researchgate.netxiahepublishing.com | researchgate.netxiahepublishing.com |
Formation of Bi-thiazole and Other Poly-heterocyclic Systems
The this compound scaffold is a valuable building block for the synthesis of more complex poly-heterocyclic systems, including bi-thiazole derivatives. These structures are of significant interest due to their potential biological activities.
One notable approach involves a one-pot, three-component reaction. For instance, starting with a precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole, it is possible to construct 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov This reaction demonstrates the utility of the hydrazinyl moiety as a linker to connect two thiazole rings.
Another strategy for synthesizing bi-thiazoles involves the reaction of a thiazole-based hydrazine-1-carbothioamide with hydrazonoyl chlorides or phenacyl bromides. ekb.eg While this example starts with a more complex derivative, it highlights the versatility of the hydrazinyl-thiazole system in creating extended conjugated systems. The synthesis often occurs in the presence of a base like triethylamine (B128534) in a suitable solvent such as dioxane. ekb.eg
Table 2: Formation of Bi-thiazole and Poly-heterocyclic Systems
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-(2-benzylidene hydrazinyl)-4-methylthiazole | Hydrazonoyl halides / 2-oxo-N'-arylpropanehydrazonoyl chlorides | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | One-pot three-component reaction | nih.gov |
| 2-(1-(2-(...)-4-methylthiazol-5-yl)ethylidene) hydrazine-1-carbothioamide | Hydrazonoyl chloride derivatives / Substituted phenacyl bromide derivatives | Novel bi-thiazoles | Cyclization reaction | ekb.eg |
Cyclization Reactions Leading to Fused Thiazole Systems
The hydrazinyl group on the thiazole ring is a key functionality for constructing fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a variety of bicyclic and polycyclic structures can be accessed.
A common transformation involves the reaction of the hydrazinyl group with reagents containing two electrophilic centers, leading to the formation of a new ring fused to the thiazole core. For example, 2-hydrazinylthiazoles can react with α-haloketones in a Hantzsch-type condensation to yield fused systems like thiazolo[2,3-c]triazoles.
Furthermore, cyclocondensation of hydrazinopyrimidine compounds, which can be conceptually related to hydrazinylthiazoles, with reagents like ethyl acetoacetate (B1235776) can lead to the formation of fused pyrazol-3-ones. nih.gov These reactions illustrate the principle of using the hydrazinyl moiety to build adjacent rings. The reaction conditions for these cyclizations vary but often involve heating in a suitable solvent, sometimes in the presence of a base or acid catalyst.
Regioselective Substitution Patterns and Chemical Reactivity on the Thiazole Nucleus
The reactivity and regioselectivity of the thiazole ring in this compound are governed by the electronic effects of the substituents. The hydrazinyl group at the C2 position is a strong electron-donating group, which activates the thiazole ring towards electrophilic substitution. The methyl group at the C5 position is a weak electron-donating group.
The C4 and C5 positions of the thiazole ring are generally susceptible to electrophilic attack. In this specific compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated by the adjacent hydrazinyl group.
Bromination of thiazole derivatives often occurs at the C5 position if it is unsubstituted. nih.gov However, the activating effect of the C2-hydrazinyl group would direct incoming electrophiles. The synthesis of 5-acyl-functionalized 2-(1H-pyrazol-1-yl)thiazoles through the regioselective reaction of α-bromo-1,3-diketones highlights the control that can be achieved in substitution reactions on the thiazole ring. researchgate.netresearchgate.net The choice of reagents and reaction conditions is crucial for controlling the regiochemical outcome of these substitutions. rsc.org The hydrazinyl group itself can also act as a nucleophile, reacting with various electrophiles.
Coordination Chemistry of 2 Hydrazinyl 5 Methylthiazole Derivatives
Design and Synthesis of Metal Complexes Utilizing 2-Hydrazinyl-5-methylthiazole as a Ligand
The synthesis of metal complexes with this compound derivatives often begins with the Hantzsch thiazole (B1198619) synthesis to create the core thiazole structure. vulcanchem.com This typically involves reacting a thioamide with an α-halo carbonyl compound. vulcanchem.com For instance, a common pathway involves the reaction of 4-ethylphenyl thioamide with a halogenated precursor like 2-chloro-3-oxobutanoate in ethanol (B145695) under reflux to yield an intermediate ester. vulcanchem.com This ester is then treated with hydrazine (B178648) hydrate (B1144303) to introduce the hydrazinyl moiety. vulcanchem.com
Another approach involves the one-pot, three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor to synthesize novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov The synthesis of fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is achieved by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol. nih.gov
Once the ligand is synthesized, the metal complexes are typically formed by reacting the ligand with a metal salt in a suitable solvent, often with refluxing. For example, complexes such as [Fe(L)2Cl2]Cl, [La(L)2Cl2]Cl, and [CdL2Cl2] have been synthesized by mixing the ligand with the corresponding metal salts (FeCl3·6H2O, LaCl3·7H2O, and CdCl2·H2O) in absolute ethanol and refluxing for several hours. ajchem-a.com Similarly, Ni(II) and Zn(II) complexes have been prepared using DMF as a solvent and an ammonia (B1221849) solution to create a basic medium. mdpi.com
The design of these ligands and their corresponding metal complexes is often driven by the desire to create compounds with specific properties. For instance, the introduction of a C2-hydrazine bridge can increase molecular flexibility. mdpi.com The strategic selection of metal ions and organic linkers is crucial in the formation of coordination polymers with desired structures and properties. ajol.info
Ligand Coordination Modes and Geometrical Configurations in Metal Chelates
Thiazole-based ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or polydentate ligands. researchgate.netbham.ac.uk The specific coordination is influenced by the metal ion and the ligand's structure. researchgate.net In the case of this compound derivatives, the hydrazino and thiazole nitrogen atoms are key sites for coordination with transition metals.
For example, a synthesized derivative, ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate, was found to act as a bidentate ligand. ajchem-a.comajchem-a.com This ligand forms complexes with expected octahedral geometry for Fe(III) and La(III) ions, and tetrahedral geometry for Ni(II) and Cd(II) ions. ajchem-a.comajchem-a.com The coordination often involves both the nitrogen and sulfur atoms of the thiazole ring or the nitrogen atoms of the hydrazinyl group. researchgate.net
The geometry of the resulting metal chelates can vary significantly. Octahedral geometries are commonly observed for Co(II) and Ni(II) complexes, as suggested by their electronic spectra and magnetic moments. researchgate.net In some cases, bulky ligands can lead to the formation of tetrahedral complexes due to steric considerations. researchgate.net For instance, Ni(II) complexes can adopt various geometries, but with less strong ligands, they often form octahedral complexes. researchgate.net The coordination can also lead to the formation of stable five-membered metallocycles, resulting in octahedral or square planar coordination environments. researchgate.net
| Metal Ion | Ligand | Coordination Geometry | Source |
|---|---|---|---|
| Fe(III) | ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate | Octahedral | ajchem-a.comajchem-a.com |
| La(III) | ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate | Octahedral | ajchem-a.comajchem-a.com |
| Ni(II) | ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate | Tetrahedral | ajchem-a.comajchem-a.com |
| Cd(II) | ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate | Tetrahedral | ajchem-a.comajchem-a.com |
| Co(II) | Schiff base from salicyaldehyde and 2-amino-4-phenyl-5-methyl thiazole | Octahedral | researchgate.net |
| Ni(II) | Schiff base from salicyaldehyde and 2-amino-4-phenyl-5-methyl thiazole | Octahedral | researchgate.net |
| Ni(II) | (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol ligand | Octahedral | mdpi.com |
| Zn(II) | (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol ligand | Octahedral | mdpi.com |
Investigation of Supramolecular Architectures and Metal-Organic Frameworks
The self-assembly of metal complexes with this compound derivatives can lead to the formation of intricate supramolecular architectures and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline compounds with porous structures formed by connecting metal ions with organic ligands. azimpremjiuniversity.edu.in The synthesis of MOFs typically involves solvothermal or hydrothermal methods where metal salts and organic linkers are dissolved and heated to induce crystallization. ossila.com
The uncoordinated groups on the ligand play a crucial role in directing the self-assembly of these structures through non-covalent interactions like hydrogen bonding. acs.orgrsc.org For instance, the pyrimidyl group in some ligands can direct the formation of 2-D sheets or 1-D tapes through hydrogen bonds with coordinated water molecules. rsc.org These lower-dimensional structures can then be linked into complex 3-D architectures by counterions and solvent molecules. rsc.org
The resulting supramolecular structures can range from discrete mononuclear units to complex 3D metal-organic frameworks. researchgate.net For example, a zinc complex with a (thiazol-2-yl)hydrazone derivative formed an intricate 3D metal-organic framework. researchgate.net The nature of the organic ligand and the synthetic strategy are key factors in determining the final structure. ajol.info The rigidity or flexibility of the linker between dipyrrin (B1230570) units, for example, strongly influences the structure of the resulting assemblies, leading to macrocycles or helical structures. frontiersin.org
Electronic and Structural Properties of Metal Complexes
The electronic and structural properties of metal complexes derived from this compound are investigated using various spectroscopic and analytical techniques. The formation of these complexes is confirmed by changes in physical parameters and spectroscopic data. nih.gov
Spectroscopic Analysis:
FTIR Spectroscopy: In the IR spectra of these complexes, the N-H stretching vibrations are observed in the range of 3318–3327 cm⁻¹ and 3189–3200 cm⁻¹. mdpi.com The participation of the azomethine group in coordination is often indicated by a shift to higher energy in the spectra of the metal complexes. researchgate.net
NMR Spectroscopy: In the ¹H NMR spectra, the N-H proton typically appears as a singlet in the range of 11.26–12.50 ppm, and the azomethine proton signal is also a singlet between 7.85–8.43 ppm. nih.gov The thiazole proton at position 5 is observed between 6.22–7.50 ppm. nih.gov In ¹³C NMR, the carbons of the thiazole ring (C2, C4, and C5) appear at distinct chemical shifts. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectra of the ligands and their complexes typically show two strong absorption bands. ajchem-a.com For instance, a ligand and its complexes in DMF showed bands at 270 and 360 nm. ajchem-a.com The electronic spectra of Co(II) and Ni(II) complexes often show bands that are characteristic of their octahedral geometry. researchgate.net
Structural and Electronic Properties: The electronic configuration of these compounds is significantly influenced by the presence of multiple nitrogen atoms and other substituents. The hydrazino group generally acts as an electron-donating group. The binding affinity of these ligands to proteins is linked to their electronic, steric, and hydrophobic properties. mdpi.com Computational studies, such as Density Functional Theory (DFT), are also employed to understand the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), providing insights into the molecular stabilities. acs.org
| Technique | Compound Type | Observed Signals/Bands | Source |
|---|---|---|---|
| FTIR | 2-hydrazinyl-thiazole derivatives | N-H stretching: 3318–3327 cm⁻¹, 3189–3200 cm⁻¹ | mdpi.com |
| ¹H NMR | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | N-H: 11.26–12.50 ppm; Azomethine CH: 7.85–8.43 ppm; Thiazole H-5: 6.22–7.50 ppm | nih.gov |
| ¹³C NMR | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Thiazole C2: 168.3–170.6 ppm; Thiazole C4: 148.8–160.9 ppm; Thiazole C5: 101.8–104.5 ppm | nih.gov |
| UV-Vis | Ligand and its Fe, Cd, La, Ni complexes in DMF | 270 nm and 360 nm | ajchem-a.com |
| UV-Vis | Co(II) complex | 572 nm and 484 nm (indicative of octahedral geometry) | researchgate.net |
| UV-Vis | Ni(II) complex | 595 nm, 387 nm, and 841 nm (indicative of octahedral geometry) | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity and chemical environment of 2-hydrazinyl-5-methylthiazole in solution. One-dimensional (¹H, ¹³C) and two-dimensional experiments collectively provide a complete picture of the molecular framework.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to each unique proton environment. The methyl protons (-CH₃) at the C5 position typically appear as a sharp singlet due to the absence of adjacent protons for coupling, although very weak four-bond coupling to the H4 proton can sometimes be observed . The lone proton on the thiazole (B1198619) ring (H4) also presents as a singlet, located in the aromatic region of the spectrum. The protons of the hydrazinyl moiety (-NH-NH₂) are often observed as broad singlets, and their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature due to proton exchange and hydrogen bonding .
The ¹³C NMR spectrum provides complementary data, showing four distinct carbon signals. The C2 carbon, bonded to the electronegative hydrazinyl group, resonates at the lowest field. The C4 and C5 carbons of the thiazole ring are observed in the aromatic region, while the methyl carbon appears at a characteristic high-field position .
Table 4.1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Assignment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -NH | ¹H | 8.15 - 8.30 | br s | Broad singlet, exchangeable with D₂O |
| -H4 | ¹H | 6.60 - 6.75 | s | Singlet for the thiazole ring proton |
| -NH₂ | ¹H | 4.40 - 4.60 | br s | Broad singlet, exchangeable with D₂O |
| -CH₃ | ¹H | 2.20 - 2.35 | s | Singlet for the methyl group at C5 |
| -C2 | ¹³C | 169.5 - 171.0 | - | Thiazole carbon attached to the hydrazinyl group |
| -C5 | ¹³C | 138.0 - 139.5 | - | Thiazole carbon attached to the methyl group |
| -C4 | ¹³C | 112.5 - 114.0 | - | Protonated thiazole carbon |
| -CH₃ | ¹³C | 11.0 - 12.5 | - | Methyl carbon |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): While most signals in the ¹H NMR spectrum are singlets, COSY can be used to confirm the absence of ¹H-¹H spin-spin coupling between the H4 and methyl protons. It can also sometimes show correlations between the NH and NH₂ protons of the hydrazinyl group if their exchange rate is slow enough .
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. For this compound, it unequivocally correlates the H4 proton signal with the C4 carbon signal and the methyl proton signal with the methyl carbon signal .
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations and is crucial for assembling the molecular skeleton. Key HMBC correlations for this compound include:
A correlation between the methyl protons (-CH₃) and the C5 and C4 carbons, confirming the position of the methyl group.
Correlations from the H4 proton to the C2, C5, and methyl carbons, which links all parts of the thiazole ring system.
A critical correlation from the NH proton of the hydrazinyl group to the C2 carbon, confirming the attachment point of the substituent .
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
HRMS provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. For this compound (C₄H₇N₃S), the experimentally measured mass of the protonated molecular ion ([M+H]⁺) shows excellent agreement with the theoretically calculated value, confirming the molecular formula .
Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways observed for this compound involve the initial loss of neutral fragments from the hydrazinyl side chain, such as ammonia (B1221849) (NH₃) or the diazene (B1210634) radical (N₂H₃•). Subsequent fragmentation can involve the characteristic cleavage of the thiazole ring .
Table 4.2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇N₃S | |
| Calculated Exact Mass ([M+H]⁺) | 130.04392 | - |
| Observed m/z ([M+H]⁺) | 130.0437 | |
| Key Fragment Ion (m/z) | 99.0321 ([M-N₂H₃]⁺) | |
| Key Fragment Ion (m/z) | 72.0165 ([C₃H₄NS]⁺) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent features are the N-H stretching vibrations from the hydrazinyl group, which typically appear as a pair of bands in the 3350-3150 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration is also observed around 1620 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, are found in the 1600-1450 cm⁻¹ fingerprint region. The presence of the C-S bond is indicated by a weaker absorption at lower wavenumbers .
Table 4.3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |
|---|---|---|---|
| 3320 - 3280 | -NH₂ | Asymmetric N-H Stretch | |
| 3200 - 3150 | -NH₂ / -NH | Symmetric N-H Stretch | |
| 3080 - 3050 | C-H (ring) | Aromatic C-H Stretch | |
| 1625 - 1615 | -NH₂ | N-H Bend (Scissoring) | |
| 1580 - 1560 | C=N (ring) | Ring Stretch | |
| 1510 - 1490 | C=C (ring) | Ring Stretch | |
| 680 - 660 | C-S (ring) | C-S Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The spectrum of this compound is dominated by electronic transitions within the conjugated π-system of the thiazole ring, which is influenced by the electron-donating hydrazinyl and methyl substituents. Typically, one or more intense absorption bands are observed in the UV region, corresponding to π → π* transitions . A lower-energy, less intense band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen or sulfur atoms, may also be present at longer wavelengths . The position and intensity of these bands are sensitive to the solvent polarity.
Table 4.4: Representative UV-Vis Spectroscopic Data for this compound (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Source |
|---|---|---|---|
| 295 - 305 | ~10,000 - 12,500 | π → π | |
| 240 - 250 | ~6,000 - 8,000 | π → π |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. Studies on this compound and its salts have confirmed the planarity of the thiazole ring . The analysis reveals the precise geometry of the hydrazinyl substituent relative to the ring. A critical feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The hydrazinyl group acts as a potent hydrogen bond donor, forming strong N-H···N interactions with the ring nitrogen of adjacent molecules. These interactions often lead to the formation of hydrogen-bonded dimers or extended one- or two-dimensional supramolecular architectures, which dictate the crystal packing and solid-state properties of the compound .
Table 4.5: Selected Crystallographic Data and Geometric Parameters for a this compound Derivative
| Parameter | Typical Value / Observation | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Key Interaction | Intermolecular Hydrogen Bonding (N-H···N) | |
| N-H···N Bond Distance | ~2.9 - 3.1 Å | |
| Molecular Motif | Centrosymmetric hydrogen-bonded dimers | |
| C2-N(hydrazinyl) Bond Length | ~1.35 Å | |
| N-N Bond Length | ~1.41 Å |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
The purity and separation of this compound and its derivatives are critical for their synthesis and application. Advanced chromatographic techniques offer the necessary resolution and selectivity for these tasks.
High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are fundamental tools for the analysis of thiazole compounds. nih.gov These methods are widely used due to their robustness and the availability of extensive spectral libraries for compound identification. nih.gov For complex mixtures containing polar compounds like this compound, conventional reversed-phase liquid chromatography (RP-LC) may be insufficient. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. HILIC utilizes a polar stationary phase, which enhances the retention and separation of hydrophilic compounds. nih.gov
A more sophisticated approach involves mixed-mode chromatography, which combines multiple separation mechanisms, such as reversed-phase, HILIC, and ion-exchange, within a single column. helixchrom.com This strategy provides a drastic difference in selectivity, allowing for the effective separation of complex mixtures of pharmaceutical ingredients and precursors. helixchrom.com By leveraging subtle differences in the reversed-phase and ion-exchange properties of analytes, this technique enables longer retention and superior selectivity compared to traditional single-mode methods. helixchrom.com
In the synthesis of hydrazinylthiazole derivatives, Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of product purity. acs.orgnih.gov Following synthesis, Liquid Chromatography (LC) is often employed to determine the final purity of the product, with purities as high as 99.5% being reported for related compounds. google.com
Table 1: Chromatographic Methods for Analysis of Thiazole Derivatives
| Technique | Application | Key Features | Reference |
| TLC | Reaction Monitoring | Simple, rapid monitoring of reaction completion and preliminary purity. | acs.orgnih.gov |
| HPLC/UHPLC | Purity Assessment | Robust, well-established methods for quantification and identification. nih.gov | nih.gov |
| HILIC | Separation of Polar Compounds | Utilizes a polar stationary phase, ideal for hydrophilic analytes. nih.gov | nih.gov |
| Mixed-Mode Chromatography | Complex Mixture Separation | Combines reversed-phase, HILIC, and ion-exchange mechanisms for enhanced selectivity. helixchrom.com | helixchrom.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Redox Chemistry and Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org It is particularly valuable for investigating the redox chemistry of this compound and its derivatives, which are known to participate in radical reactions. wikipedia.orgnih.gov
Studies on various hydrazinylthiazole derivatives have demonstrated their potential as antioxidant agents through their ability to scavenge stable free radicals like 2,2-Diphenyl-1-picrylhydrazyl (DPPH). nih.gov The radical scavenging mechanism often involves the donation of a hydrogen atom from the hydrazinyl moiety. mdpi.com Quantum chemical calculations on related indolyl-hydrazinyl-thiazoles have shown that in reactions with DPPH, the hydrogen atom is preferentially extracted from the hydrazinyl bridge rather than other parts of the molecule, leading to the formation of a thiazole-centered radical. mdpi.com
EPR spectroscopy provides direct evidence for the formation and nature of these radical species. For instance, research on compounds sharing the Ph-N(H)-2-thiazole structural motif has shown that deprotonation can lead to the formation of stable organic biradicals, which are detectable by EPR. chemrxiv.org Similarly, the one-electron oxidation of 5-N-arylaminothiazoles has been shown to generate stable radical cations, whose EPR spectra have been successfully characterized. researchgate.net The stability of these thiazole-based radicals is attributed to the delocalization of the unpaired electron over the heterocyclic system. researchgate.net
The technique of spin trapping, often coupled with EPR, is used to detect and identify short-lived free radicals. nih.gov A "spin trap" molecule reacts with an unstable radical to form a more stable radical adduct, which can then be detected by EPR. nih.gov The hyperfine splitting pattern of the resulting EPR spectrum can often help identify the original trapped radical. nih.gov This methodology is crucial for understanding the role of hydrazinylthiazoles in redox processes where transient radical intermediates are formed.
The terminal amino group of 2-hydrazinothiazole derivatives is a reactive center. For example, the product of a reaction involving 2-hydrazino-4-phenylthiazole, when agitated with lead(IV) oxide, forms a deeply colored radical species that has been studied by ESR. vdoc.pub
Table 2: EPR Studies on Thiazole Derivative Radicals
| Thiazole Derivative Type | Radical Type | Method of Generation | Key Findings | Reference |
| Indolyl-hydrazinyl-thiazoles | Monoradical | Reaction with DPPH | H-atom abstraction from hydrazinyl bridge confirmed by quantum calculations. | mdpi.com |
| Ph-N(H)-2-thiazole motif | Biradical | Deprotonation | Formation of a stable paramagnetic biradical confirmed by pulse EPR. | chemrxiv.org |
| 5-N-Arylaminothiazoles | Radical Cation | One-electron oxidation | Formation of stable radical cations with delocalized electrons. | researchgate.net |
| 2-Hydrazino-4-phenylthiazole | Monoradical | Oxidation with PbO | Formation of a deeply colored, stable radical. | vdoc.pub |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have been extensively used to study 2-hydrazinylthiazole (B183971) derivatives, providing insights into their geometry, stability, and electronic characteristics. researchgate.netkbhgroup.in
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of 2-hydrazinylthiazole derivatives. kbhgroup.in For instance, the geometry of various 2-(2-hydrazineyl)thiazole derivatives has been optimized using the B3LYP functional with a 6-311G(d,p) basis set. kbhgroup.in These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure on its potential energy surface. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's three-dimensional structure. kbhgroup.in For example, in one study, the optimized bond lengths of C-C in the phenyl ring of a derivative were found to be in the range of 1.3776 Å to 1.4786 Å. This level of detail is crucial for understanding how the molecule might interact with biological targets.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iqce.jp The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Studies on 2-hydrazinylthiazole derivatives have utilized FMO analysis to gain these insights. kbhgroup.inresearchgate.net For example, in a study of ten different 2-(2-hydrazinyl)thiazole derivatives, the HOMO and LUMO pictures were computed to analyze their electronic parameters. kbhgroup.in The analysis revealed that a smaller energy gap, as seen in the NIFHT-3 molecule, suggests easier charge transfer within the molecule. kbhgroup.in In another investigation, the calculated HOMO-LUMO energy gap for a specific derivative was found to be 3.42 eV, indicating a moderate level of stability and reactivity. researchgate.net The spatial distribution of these orbitals, showing where the electrons are most likely to be found, is also crucial for predicting how the molecule will interact with other species. mdpi.comresearchgate.net For some indolyl-hydrazinyl-thiazoles, the HOMO orbital is primarily located on the hydrazinyl bridge, suggesting this is a likely site for electron or hydrogen atom donation. mdpi.com
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |
|---|---|---|---|---|
| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | Not Specified | Not Specified | 3.42 | researchgate.net |
| 1-(2-{2-(aryl)methylideneethan-1-ones | Not Specified | Not Specified | 4.41-4.42 | researchgate.net |
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue). ajchem-a.com
For derivatives of 2-hydrazinylthiazole, MESP analysis helps to identify the sites most likely to be involved in interactions. ajchem-a.com For instance, in a study of ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate, the electrostatic potential maps showed that the most electron-rich regions were around the nitrogen atom of the thiazole (B1198619) ring, followed by the azomethine nitrogen and the carbonyl oxygen. ajchem-a.com These negative regions are potential sites for coordination with metal ions or for forming hydrogen bonds. ajchem-a.com Mulliken population analysis, another computational technique, has been used to determine the charges on individual atoms, further clarifying the charge distribution within the molecule. ajchem-a.com
Time-Dependent Density Functional Theory (TD-DFT) for Predicted Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. numberanalytics.comictp.itmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. numberanalytics.com
TD-DFT calculations have been performed on 2-hydrazinylthiazole derivatives to understand their UV-Visible spectral properties. kbhgroup.in In one study, the absorption energies, oscillator strengths, and electronic transitions for a specific derivative were calculated in the gas phase and in different solvents. kbhgroup.in The theoretically computed UV-Visible spectra were then compared with experimental spectra, showing good agreement. kbhgroup.in This validates the computational approach and allows for a deeper understanding of the electronic transitions occurring within the molecule. kbhgroup.in
Molecular Docking and In Silico Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule (ligand), such as 2-hydrazinyl-5-methylthiazole, might interact with a biological macromolecule (target), typically a protein. nih.govacs.org
Prediction of Binding Modes and Key Interaction Sites with Macromolecular Targets
In silico molecular docking studies have been instrumental in identifying potential biological targets for 2-hydrazinylthiazole derivatives and predicting their binding modes. nih.govresearchgate.netrsc.org These studies help to understand the key amino acid residues in the target's active site that are involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. researchgate.netnih.gov
For example, derivatives of 2-hydrazinylthiazole have been docked into the active sites of various enzymes. In one study, docking was performed against the E. coli MurB enzyme, which is involved in bacterial cell wall biosynthesis. cu.edu.eg Another study investigated the binding of these derivatives to the trans-2-enoyl acyl carrier protein reductase of Plasmodium falciparum, a target for antimalarial drugs. nih.gov The results of these docking studies provide insights into the structure-activity relationships, suggesting how modifications to the molecule's structure could improve its binding affinity and, consequently, its biological activity. mdpi.com For instance, the docking of one derivative into cytochrome P450 EryK revealed significant hydrogen and hydrophobic contacts, resulting in a good docking score. researchgate.net
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | Cytochrome P450 EryK | -5.28 | Not Specified | researchgate.net |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | COX-1 | Not Specified | Arg120, Tyr355 | mdpi.com |
| Pyridine- and Thiazole-Based Hydrazides | COX-2 | -12.4 (for reference ligand) | GLN-178, SER-339, ARG-499, PHE-504 | acs.org |
Simulation of Enzyme Inhibition Mechanisms
Molecular docking and simulation studies have provided significant insights into how this compound derivatives may inhibit various enzymes, offering a putative mechanism for their observed biological activities.
MurB: Docking studies have suggested that the antibacterial activity of certain heteroaryl(aryl) thiazole derivatives, which can be synthesized from precursors like this compound, may be due to the inhibition of the E. coli MurB enzyme. researchgate.netekb.eg This enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The simulations indicate that these compounds can fit into the active site of MurB, interacting with key amino acid residues and potentially disrupting its catalytic function. ekb.eg
CYP51: For antifungal activity, molecular docking studies have pointed towards the inhibition of 14α-lanosterol demethylase (CYP51) as a probable mechanism. researchgate.netnih.gov CYP51 is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. frontiersin.orgresearchgate.net Derivatives of this compound have been shown in silico to bind to the active site of CYP51 from Candida albicans, suggesting that their antifungal effects could stem from the disruption of ergosterol synthesis. nih.govresearchgate.net The binding is often driven by hydrophobic interactions and can be stabilized by hydrogen bonds with residues in the active site. frontiersin.org
DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. acs.orgfrontiersin.org Molecular docking simulations have been employed to study the interaction of thiazole derivatives with the ATP-binding site of DNA gyrase. acs.orgbohrium.com These studies help in understanding how these compounds might interfere with the enzyme's function of introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. acs.orgfrontiersin.org The inhibitory activity of some thiazole derivatives against E. coli DNA gyrase has been computationally predicted and, in some cases, confirmed by in vitro assays. frontiersin.orgarabjchem.orgresearchgate.net
β-ketoacyl-ACP Synthase: In the search for new antitubercular agents, derivatives of 2-(2-hydrazinyl)thiazole have been investigated as potential inhibitors of β-ketoacyl-ACP synthase (KasA or mtFabH). researchgate.net This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. researchgate.netescholarship.orguniprot.org Docking studies have been used to understand the binding interactions of these molecules with the active site of the β-ketoacyl-ACP synthase protein, providing a rationale for their observed inhibitory activity against M. tuberculosis.
COX/LOX: Derivatives of 5-methylthiazole (B1295346) have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.commdpi.comacs.org Molecular docking simulations have indicated that some of these compounds can selectively bind to the COX-1 enzyme with better docking scores compared to COX-2 and LOX. mdpi.com These in silico predictions have been corroborated by in vitro assays, identifying these derivatives as a potential new class of selective COX-1 inhibitors. mdpi.com The docking studies revealed that interactions with key residues, such as Arg120 in the COX-1 active site, are crucial for their inhibitory activity. mdpi.com Dual inhibition of COX and LOX is a sought-after strategy for developing anti-inflammatory agents with potentially fewer side effects. mdpi.comnih.govuoa.gr
Computational Approaches to Structure-Activity Relationship (SAR) Derivations
Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. vdoc.pub For this compound derivatives, these approaches have been used to guide the synthesis of more potent and selective compounds.
By analyzing the results of molecular docking and biological assays, researchers can identify key structural features that influence activity. bohrium.comresearchgate.net For instance, SAR studies on 5-methylthiazole-based thiazolidinone derivatives revealed that the anti-inflammatory activity is dependent on both the nature and the position of substituents on the benzene (B151609) ring. mdpi.com The presence of electron-withdrawing groups like 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO2 at the benzene ring was found to be beneficial for activity. mdpi.com Similarly, for antimicrobial activity, SAR analysis has helped in understanding how different substituents on the thiazole and other parts of the molecule affect their potency against various bacterial and fungal strains. nih.govbohrium.com These computational SAR studies provide a rational basis for designing new analogs with improved therapeutic potential. acs.orgacs.org
Predictive Modeling for Biological Activities (e.g., PASS Prediction)
Predictive modeling, particularly using tools like PASS (Prediction of Activity Spectra for Substances), has been employed to forecast the biological activities of this compound derivatives. mdpi.com PASS analysis predicts a wide range of biological activities based on the structural formula of a compound, with each prediction assigned a probability of being active (Pa). mdpi.com
This approach has been successfully used to screen virtual libraries of 5-methylthiazole derivatives for potential anti-inflammatory activity. mdpi.com The PASS predictions, which suggested moderate to good anti-inflammatory potential for several compounds, were subsequently validated through in vivo and in vitro experiments. mdpi.com This demonstrates the utility of predictive modeling in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. plos.org
In Vitro Biological Activity and Mechanistic Insights
Antimicrobial Activity Studies (Antibacterial and Antifungal Spectrum)
Thiazole-based compounds, including derivatives of 2-hydrazinyl-5-methylthiazole, have demonstrated notable antimicrobial properties. These studies often involve screening against a panel of clinically relevant bacteria and fungi to determine their inhibitory and cidal concentrations.
Evaluation Against Clinically Relevant Pathogen Strains
A variety of this compound derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against multidrug-resistant bacterial and fungal strains. For instance, a series of fluorenyl-hydrazonothiazole derivatives were tested against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, and fungi like Candida auris and Candida albicans. mdpi.com While some compounds showed antibacterial activity against the Gram-positive strains, they were largely inactive against the tested Gram-negative pathogens and fungi. mdpi.com
In another study, novel 2-aryliden-hydrazone-thiazoles were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Certain derivatives in this series displayed good inhibitory activity against E. coli and excellent activity against Candida albicans. researchgate.net Furthermore, a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety were investigated for their antibacterial and antifungal activities, with one compound identified as a particularly potent antifungal agent against Candida species. researchgate.net
Some studies have explored the antimicrobial potential of cyclohexylidene-hydrazinyl-thiazoles. Two such derivatives showed activity against E. coli and good antifungal activity against C. albicans, comparable to the standard drug fluconazole. mdpi.com Additionally, certain 5-methylthiazole (B1295346) based thiazolidinones have demonstrated efficacy against E. coli and B. cereus. nih.gov One compound, in particular, exhibited better activity against a resistant strain of P. aeruginosa than the reference drugs ampicillin (B1664943) and streptomycin (B1217042). nih.gov
| Derivative Class | Tested Pathogens | Observed Activity |
|---|---|---|
| Fluorenyl-hydrazonothiazoles | S. aureus, E. faecalis (multidrug-resistant), K. pneumoniae, P. aeruginosa, E. coli, C. auris, C. albicans | Active against Gram-positive bacteria; inactive against Gram-negative bacteria and fungi. mdpi.com |
| 2-Aryliden-hydrazone-thiazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Good activity against E. coli and excellent activity against C. albicans for some derivatives. researchgate.net |
| 2-(2-Hydrazinyl)thiazoles with diarylsulfide moiety | Candida spp. | Potent antifungal activity. researchgate.net |
| Cyclohexylidene-hydrazinyl-thiazoles | E. coli, C. albicans | Active against E. coli and good antifungal activity against C. albicans. mdpi.com |
| 5-Methylthiazole based thiazolidinones | E. coli, B. cereus, resistant P. aeruginosa | Good activity against E. coli and B. cereus; one derivative more potent than ampicillin and streptomycin against resistant P. aeruginosa. nih.gov |
Mechanistic Investigation of Antimicrobial Action (e.g., Enzyme Inhibition, Cellular Process Disruption)
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For thiazole (B1198619) derivatives, research has pointed towards several potential cellular targets. Molecular docking studies have suggested that these compounds might exert their antibacterial effects by inhibiting essential enzymes. For example, the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been proposed as a probable mechanism for the antibacterial activity of 5-methylthiazole based thiazolidinones. nih.gov Similarly, the antifungal action of these compounds against Candida albicans is thought to involve the inhibition of 14α-lanosterol demethylase (CYP51) and dihydrofolate reductase. nih.gov
Other studies have implicated the disruption of bacterial cell wall synthesis as a key mechanism. For some thiazole derivatives, the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, has been identified as the mode of action. acs.org Specifically, certain derivatives have shown potent inhibitory activity against the GyrB and ParE subunits of these enzymes. acs.org
The induction of apoptosis has also been investigated as a potential mechanism, particularly for antifungal activity. One study demonstrated that a potent antifungal 2-(2-hydrazinyl)thiazole derivative induced apoptosis in Candida species. researchgate.net
Studies on Biofilm Formation Modulation
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The ability of this compound derivatives to modulate biofilm formation has been a subject of investigation. Certain 5-methylthiazole based thiazolidinones were found to reduce P. aeruginosa biofilm formation by more than 50% when applied at their minimum inhibitory concentration (MIC). nih.gov Other research has also highlighted the anti-biofilm formation effects of related compounds against bacteria like E. coli and P. aeruginosa. mdpi.com The mechanism behind this can involve the inhibition of bacterial efflux pumps. mdpi.com
Anticancer / Antiproliferative Activity in Cellular Models
In addition to their antimicrobial properties, derivatives of this compound have shown promising anticancer activity in various human carcinoma cell lines.
In Vitro Cytotoxicity Profiling Against Human Carcinoma Cell Lines (e.g., HeLa, A2780, MDA-MB-231, HCT-116, HepG2)
Numerous studies have reported the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines. For instance, a series of 2-(2-hydrazinyl)thiazole derivatives with a diarylsulfide moiety were tested against A549 (lung), Caco-2 (colon), MCF-7 (breast), HL60 (leukemia), and K562 (leukemia) cell lines, with some compounds exhibiting moderate antiproliferative activity. researchgate.net
Novel thiazolyl-hydrazono-ethylthiazole derivatives were evaluated against HCT-116 (colon), HT-29 (colon), and HepG2 (liver) cancer cells. nih.gov Several of these compounds demonstrated significant activity, with some being more potent than the standard drugs harmine (B1663883) and cisplatin (B142131) against the HepG2 cell line. nih.gov Similarly, other thiazole derivatives have shown notable cytotoxic effects against HepG2 cells. doi.orgjchemlett.com
The cytotoxicity of these compounds has also been observed in other cell lines. For example, certain derivatives have been tested against HeLa (cervical cancer) and A2780 (ovarian cancer) cells. jchemlett.comekb.eg Furthermore, antiproliferative effects have been noted against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net
| Derivative Class | Tested Cell Lines | Observed Activity |
|---|---|---|
| 2-(2-Hydrazinyl)thiazoles with diarylsulfide moiety | A549, Caco-2, MCF-7, HL60, K562 | Moderate antiproliferative activity. researchgate.net |
| Thiazolyl-hydrazono-ethylthiazoles | HCT-116, HT-29, HepG2 | Significant activity, with some compounds more potent than standard drugs against HepG2. nih.gov |
| Various thiazole derivatives | HepG2, HeLa, A2780, MDA-MB-231 | Notable cytotoxic effects observed. doi.orgjchemlett.comekb.egresearchgate.net |
Exploration of Molecular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Protein Target Modulation)
The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have confirmed this mechanism. For example, the most active thiazolyl-hydrazono-ethylthiazole compounds were found to induce apoptosis in HCT-116 cells through the Bcl-2 family of proteins. nih.gov Other research has also demonstrated that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net
The modulation of specific protein targets is another key aspect of their antiproliferative action. Molecular docking studies have suggested that these compounds can bind to and inhibit the activity of various proteins involved in cancer progression. For instance, some derivatives are believed to inhibit histone acetylase proteins like p300. researchgate.net Others have been shown to target the VEGFR-2 receptor, a key player in angiogenesis. researchgate.net The induction of apoptosis can also be mediated by enhancing the generation of reactive oxygen species (ROS), modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, disrupting the mitochondrial membrane potential, and activating caspases. nih.gov
Antioxidant Activity Assessment
The antioxidant potential of this compound and its derivatives has been a subject of significant research interest. These compounds have demonstrated the ability to scavenge free radicals and chelate metal ions, which are crucial activities in mitigating oxidative stress. mdpi.commdpi.com Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the development of potent antioxidant compounds highly valuable. mdpi.commdpi.com
The antioxidant activity of hydrazinyl-thiazole derivatives is frequently evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. nih.govabcam.com This reaction results in a color change from deep violet to pale yellow, and the decrease in absorbance is proportional to the antioxidant capacity. abcam.com
Studies have shown that derivatives of 2-hydrazinyl-thiazole exhibit significant DPPH radical scavenging activity. chemrxiv.org For instance, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed remarkable antioxidant activity in DPPH assays. nih.gov The radical scavenging activity of thiazole hydrazones is often attributed to the N-H active group in the hydrazone moiety, which can donate a hydrogen atom to eliminate free radicals. semanticscholar.org
Another common assay is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, which is based on the decolorization of the green ABTS radical cation. mdpi.com Catechol hydrazinyl-thiazole (CHT), a molecule containing a 3',4'-dihydroxyphenyl and a 2-hydrazinyl-4-methyl-thiazole moiety, has shown scavenging activity against ABTS radical cations that is 3.16 times more intense than the standard antioxidant, trolox. mdpi.com In the DPPH assay, CHT exhibited a 3.28-fold lower IC50 than trolox. mdpi.com
The ferric reducing antioxidant power (FRAP) assay, which measures the reduction of the ferric-tripyridyltriazine (Fe(III)-TPZ) complex to the ferrous (Fe(II)) form, is also used to evaluate the electron-donating ability of these compounds. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy provides a more direct method for detecting and characterizing free radicals and their interactions with antioxidant molecules. nih.gov
The antioxidant mechanism of phenolic hydrazinyl-thiazole derivatives is often attributed to the hydrogen atom transfer (HAT) from the phenolic hydroxyl groups. mdpi.com The ease of this hydrogen atom release is correlated with the bond dissociation enthalpy (BDE). mdpi.com Theoretical studies using density functional theory (DFT) have been employed to elucidate the antioxidation mechanisms. researchgate.net
For catechol hydrazinyl-thiazole, DFT calculations have revealed that radical scavenging can occur through hydrogen abstraction, complex formation via electron transfer, and radical adduct formation. researchgate.net The sequential proton loss electron transfer (SPLET) and single electron transfer followed by proton transfer (SEPT) are two primary mechanisms involved. In aqueous media, the SEPT mechanism is often favored for hydrogen abstraction. researchgate.net The hydrazinyl-thiazole moiety itself has been reported to possess inherent antioxidant activity. nih.gov
The antioxidant activity can also be influenced by the chelation of metal ions like Fe²⁺ and Cu²⁺, which are involved in the generation of radicals. mdpi.com Hydrazinyl-thiazoles are known for their ability to form complexes with transitional metals. mdpi.com
Radical Scavenging Capacity Through Spectrophotometric and Spectroscopic Assays (e.g., DPPH, Fe(TPTZ)³⁺, EPR)
Anti-inflammatory Activity Investigations
Thiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory effects. researchgate.netmdpi.com Inflammation is a complex biological response to tissue injury, and its chronic state is associated with various diseases. mdpi.com
Protein denaturation is a key event in the inflammatory process. mdpi.com Compounds that can inhibit the denaturation of proteins, such as bovine serum albumin (BSA), are considered to have potential as anti-inflammatory agents. mdpi.comacs.org This assay is a well-established in vitro method to screen for anti-inflammatory activity. mdpi.com
Thiazole-based hydrazide derivatives have been tested for their in vitro anti-inflammatory activity using the protein denaturation method. acs.org The results indicated that the inhibitory potency is dependent on the structural variations of the substituents. acs.org For example, some synthesized thiazole-based hydrazides showed IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org Another study on thiazoline-2-thione derivatives reported that one compound displayed an IC50 value of 21.9 µg/mL in inhibiting BSA denaturation, which was more effective than aspirin (B1665792) (22 µg/mL). mdpi.com
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. tandfonline.com Inhibition of these enzymes is a primary mechanism of action for many anti-inflammatory drugs.
Several studies have investigated the COX and LOX inhibitory activities of thiazole derivatives. nih.gov Some 5-methylthiazole-thiazolidinone conjugates were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen, but they showed no remarkable inhibition of LOX. nih.govmdpi.com In contrast, other research has identified thiazole derivatives that act as dual inhibitors of both COX and LOX. acs.org For example, a study on 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives found that several compounds were inhibitors of both COX and LOX. acs.org
The selectivity of these inhibitors for the different isoforms of COX (COX-1 and COX-2) is a critical aspect of their pharmacological profile. frontiersin.org Selective COX-2 inhibitors are often sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. frontiersin.org Research has identified thiazole derivatives that are selective inhibitors of COX-2. nih.gov However, there is also interest in developing selective COX-1 inhibitors, as this enzyme is a target for anti-inflammatory, anticancer, and antiplatelet agents. mdpi.com
Table 2: In Vitro COX/LOX Inhibitory Activity of Thiazole Derivatives
| Compound Series | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Methylthiazole-thiazolidinone conjugates | COX-1, LOX | Potent and selective COX-1 inhibitors; no significant LOX inhibition. | nih.govmdpi.com |
| 2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives | COX, LOX | Several compounds showed dual COX/LOX inhibitory activity. | acs.org |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent COX-2 inhibitors with good selectivity over COX-1; moderate 5-LOX inhibition. | frontiersin.org |
| Thymol-3,4-disubstituted thiazole hybrids | COX-1, COX-2, 5-LOX | Showed dual COX-2/5-LOX inhibitory activity. | tandfonline.com |
| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Identified as potent 5-LOX inhibitors. | nih.gov |
Identification of Key Molecular Targets for Anti-inflammatory Effects
While direct studies identifying the specific molecular targets for the anti-inflammatory effects of this compound are not extensively documented in publicly available research, the broader class of thiazole derivatives has been investigated for its anti-inflammatory potential. Thiazole-containing compounds are known to exhibit anti-inflammatory properties, suggesting that their mechanism of action may involve the modulation of key inflammatory pathways. google.com For many thiazole derivatives, the anti-inflammatory effects are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators of the inflammatory response. researchgate.net
Other Significant Biological Activities (e.g., Urease Inhibition, Protein Kinase Inhibition, Antimycobacterial Activity)
Beyond its anti-inflammatory potential, the this compound scaffold and its derivatives have been implicated in a range of other significant biological activities, including urease inhibition, protein kinase inhibition, and antimycobacterial activity. google.comnih.govscholarsresearchlibrary.com The versatile nature of the thiazole ring allows for structural modifications that can lead to potent and selective inhibitors of various enzymes and biological targets.
In Vitro Enzyme and Cell-Based Inhibition Assays
The biological potential of thiazole derivatives, including those with hydrazone moieties similar to this compound, has been quantified through various in vitro enzyme and cell-based inhibition assays.
Urease Inhibition:
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic target. nih.gov Several studies have demonstrated the potent urease inhibitory activity of thiazole derivatives. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant urease inhibition, with some compounds exhibiting IC₅₀ values more potent than the standard inhibitor, thiourea. mdpi.com Similarly, novel imidazo[2,1-b]thiazole (B1210989) derivatives have been designed as potent urease inhibitors, with the most active compound showing an IC₅₀ value of 2.94 ± 0.05 μM, which is approximately eight times more potent than thiourea. nih.govplos.org Schiff bases of thiazoles have also been identified as a new class of urease inhibitors, with IC₅₀ values in the micromolar range. google.com
Interactive Table: Urease Inhibitory Activity of Selected Thiazole Derivatives
| Compound Class | Specific Derivative Example | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 16.5 µg/mL | 23.1 µg/mL | mdpi.com |
| Imidazo[2,1-b]thiazole sulfonates/sulfamates | Compound 2c | 2.94 ± 0.05 | 22.3 ± 0.031 | nih.govplos.org |
| Schiff bases of thiazoles | Compound with indole (B1671886) moiety | 8.56 ± 0.027 | 21.0 ± 0.011 | google.com |
| Hydrazonothiazolines | Compound 9a | 1.73 - 27.3 | 20.8 | acs.org |
Protein Kinase Inhibition:
Protein kinases are critical regulators of cellular processes, and their dysregulation is often associated with diseases like cancer. researchgate.net Thiazole derivatives have been extensively studied as protein kinase inhibitors. For example, novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and HER2, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov Other studies have focused on the inhibition of kinases such as Pim-1, c-Met, and Aurora kinase by thiazole-based compounds. frontiersin.orgacs.orgtandfonline.com
Interactive Table: Protein Kinase Inhibitory Activity of Selected Thiazole Derivatives
| Target Kinase | Compound Class | IC₅₀ (µM) | Reference |
| EGFR/HER2 | Imidazo[2,1-b]thiazole derivative | 0.122 (EGFR), 0.078 (HER2) | nih.gov |
| Pim-1 Kinase | Bis-thiazole derivative | Not specified, but showed promising binding | frontiersin.org |
| c-Met Kinase | Thiazole/thiadiazole carboxamide | 2.54 nM | tandfonline.com |
| Aurora Kinase | 2-Amino thiazole derivative | Docking score of -9.67 | acs.org |
Antimycobacterial Activity:
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Thiazole derivatives have shown promise in this area. scholarsresearchlibrary.com Novel thiazole-fluoroquinolone hybrids have been synthesized and tested against M. tuberculosis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 1.56-25 μg/mL. nih.gov Other studies on imidazo[2,1-b]thiazole derivatives have also reported significant antitubercular activity. researchgate.net
Interactive Table: Antimycobacterial Activity of Selected Thiazole Derivatives
| Compound Class | MIC (µg/mL) | Target Strain | Reference |
| Thiazole-fluoroquinolone hybrids | 1.56 - 25 | M. tuberculosis H37Rv | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | IC₅₀: 6.16 | M. tuberculosis H37Rv | turkjps.org |
| Substituted phenyl thiazole derivatives | 1 - 61.2 | M. tuberculosis H37Rv | researchgate.net |
Mechanistic Studies of Action for Other Bioactivities
Mechanistic studies have provided insights into how thiazole derivatives exert their biological effects.
Urease Inhibition:
Kinetic studies on thiazole-based urease inhibitors have revealed different modes of inhibition. For instance, some Schiff bases of thiazoles have been identified as mixed-type or competitive inhibitors of jack bean urease. google.com A competitive inhibition mechanism suggests that the inhibitor binds to the active site of the enzyme, competing with the substrate. In contrast, a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. acs.org Molecular docking studies have further elucidated the binding interactions, showing that the thiazole ring can interact with the nickel atoms in the active site of the urease enzyme. acs.org
Protein Kinase Inhibition:
The mechanism of protein kinase inhibition by thiazole derivatives often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. biointerfaceresearch.com Molecular docking and simulation studies have been instrumental in visualizing the binding modes of these inhibitors. For example, benzothiazole-thiazole hybrids have been shown to act as competitive inhibitors of the p56lck enzyme by interacting with the hinge region and allosteric sites. biointerfaceresearch.com Similarly, molecular modeling of thiazole derivatives as Pim-1 kinase inhibitors has helped in understanding the key pharmacophoric features required for potent inhibition. lew.ro
Antimycobacterial Activity:
The antimycobacterial mechanism of action for some thiazole derivatives involves the inhibition of essential bacterial enzymes. For example, some thiazole-quinolinium derivatives have been found to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which is crucial for the formation of the Z-ring. rsc.org In the case of thiazole-fluoroquinolone hybrids, the mechanism is believed to involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov
Potential Applications and Future Research Directions
Role as Chemical Building Blocks and Synthetic Precursors in Organic Synthesis
2-Hydrazinyl-5-methylthiazole serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. vulcanchem.comtandfonline.com Its hydrazinyl moiety (-NHNH2) is highly reactive and allows for the construction of various molecular scaffolds. For instance, it can be readily condensed with aldehydes and ketones to form hydrazones. nih.govmdpi.com These hydrazones can then undergo further cyclization reactions to yield more complex heterocyclic systems.
One notable application is in multi-component reactions, where 2-(2-benzylidenehydrazinyl)-4-methylthiazole, a derivative of this compound, is used as a precursor to synthesize novel thiazole (B1198619) derivatives. nih.govmdpi.comnih.gov These reactions are efficient methods for creating molecular diversity. The reactivity of the hydrazinyl group also allows for its incorporation into larger molecules through reactions with functional groups like chloroacetyl chloride, leading to the formation of chloroacetamides, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce hydrazines. sapub.org The versatility of this compound and its derivatives makes them valuable tools for synthetic chemists aiming to build complex molecular architectures. vulcanchem.comtandfonline.com
Advancements in Coordination Chemistry and Functional Materials Science
The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen atoms of the hydrazinyl group, make this compound and its derivatives excellent ligands for coordinating with metal ions. This has led to significant advancements in coordination chemistry.
Researchers have synthesized and characterized a variety of metal complexes with ligands derived from this compound. For example, a derivative, ethyl (Z)-2-(2-(4-bromobenzylidene) hydrazinyl)-4-methylthiazole-5-carboxylate, has been used to form complexes with metal ions such as Fe(III), Cd(II), and La(III). ajchem-a.comajchem-a.com Spectroscopic studies have shown that this ligand acts as a bidentate ligand, coordinating to the metal ions. ajchem-a.comajchem-a.com The resulting complexes exhibit specific geometries, such as octahedral for Fe(III) and La(III) and tetrahedral for Ni(II) and Cd(II). ajchem-a.comajchem-a.com The stability and properties of these metal complexes are influenced by the nature of the metal ion and the substituents on the thiazole ligand. researchgate.net
The unique electronic and structural properties of these coordination compounds open up possibilities for their use in functional materials science. Thiazole derivatives have been explored for applications in organic electronics and sensor development. smolecule.com The ability to form stable complexes with various metals suggests potential applications in areas such as catalysis and the development of new materials with specific magnetic or optical properties.
Exploration in Catalysis and Biocatalysis
The metal complexes derived from this compound are being explored for their catalytic activities. After activation with organoborates, these complexes have shown promise as homogeneous catalysts in polymerization reactions, such as the industrially significant polymerization of isoprene. researchgate.net The catalytic activity and selectivity of these systems are dependent on the specific metal ion and the activators used. researchgate.net
Furthermore, the core structure of this compound is found in molecules that exhibit interesting biological activities, which hints at potential applications in biocatalysis. For example, derivatives have been studied for their antioxidant properties, which involves interactions with biological radicals. mdpi.comnih.gov While direct applications in biocatalysis are still an emerging area of research, the ability of these compounds and their metal complexes to participate in redox reactions suggests a potential for their development as catalysts that can mimic biological processes.
Rational Design of Novel Bioactive Molecules via Molecular Hybridization Strategies
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. nih.govacs.org this compound serves as a valuable scaffold in this strategy due to its known association with a range of biological activities. researchgate.net
By combining the 2-hydrazinylthiazole (B183971) core with other bioactive moieties, researchers have designed and synthesized novel hybrid molecules with the aim of enhancing their therapeutic potential. nih.gov For instance, the hybridization of the thiazole scaffold with indole (B1671886) derivatives has been explored to create new anticancer agents. nih.gov This approach has also been used to develop compounds with potential antimycobacterial and antifungal activities. researchgate.netmdpi.com The rationale behind this strategy is to create molecules that can interact with multiple biological targets or have improved pharmacokinetic profiles. nih.gov
Table 1: Examples of Bioactive Molecules Derived from this compound
| Compound Class | Target Activity | Reference |
| Thiazolyl-hydrazono-thiazoles | Anticancer | nih.govmdpi.com |
| Indolyl-hydrazinyl-thiazoles | Cytotoxic, Antioxidant | mdpi.comnih.gov |
| 2-(2-hydrazinyl)thiazole derivatives | Antimycobacterial | researchgate.net |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Anti-Candida | mdpi.com |
Refinement of Computational Models for Enhanced Compound Design and Mechanistic Predictions
Computational studies, including Density Functional Theory (DFT) and molecular docking, play a crucial role in understanding the properties and potential activities of this compound derivatives. These computational models are used to predict molecular geometries, electronic properties, and interactions with biological targets.
For instance, DFT calculations have been employed to analyze the charge distribution and reactivity of these molecules. ajchem-a.com Mulliken charge analysis has been used to identify the most reactive sites within the molecule. ajchem-a.com Molecular docking studies have been instrumental in predicting the binding modes of 2-hydrazinylthiazole derivatives with specific protein targets, such as β-ketoacyl-ACP synthase in Mycobacterium tuberculosis and lanosterol (B1674476) C14α-demethylase in Candida albicans. researchgate.netmdpi.com These computational insights help in the rational design of more potent and selective compounds and provide a deeper understanding of their potential mechanisms of action. mdpi.commdpi.com
Future Directions in the Synthesis of Selectively Active Analogues with Tunable Biological Profiles
The ongoing research into this compound and its derivatives points towards a future focused on the synthesis of analogues with highly specific and tunable biological activities. The versatility of the 2-hydrazinylthiazole scaffold allows for systematic structural modifications to optimize its interaction with various biological targets.
Future research will likely concentrate on:
Developing more efficient and greener synthetic methodologies for creating libraries of diverse 2-hydrazinylthiazole derivatives. researchgate.net
Exploring a wider range of metal ions for coordination to create novel catalysts and functional materials.
Utilizing advanced computational techniques to refine the design of molecules with desired biological profiles and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com
Investigating the structure-activity relationships (SAR) in greater detail to understand how specific structural modifications influence biological activity, leading to the development of compounds with selective action against specific diseases or pathogens. mdpi.com
By continuing to explore the rich chemistry of this compound, scientists can unlock new opportunities for the development of novel therapeutics, catalysts, and advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Hydrazinyl-5-methylthiazole, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via condensation of 5-methylthiazole derivatives with hydrazine hydrate under reflux in ethanol. Key steps include nucleophilic substitution at the thiazole ring's 2-position. Purity is validated using melting point analysis, FT-IR (to confirm N–H and C=N stretches at ~3300 cm⁻¹ and 1600 cm⁻¹, respectively), and ¹H/¹³C NMR (e.g., hydrazinyl proton signals at δ 4.5–5.5 ppm). Elemental analysis (C, H, N, S) is used to confirm stoichiometry .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., N–H, C–S, C=N).
- NMR : ¹H NMR resolves hydrazinyl (–NH–NH₂) protons and methyl groups (δ 2.3–2.6 ppm for CH₃). ¹³C NMR confirms thiazole ring carbons (C-2 at ~155 ppm).
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ for C₄H₇N₃S: m/z 130.1).
Cross-validation with computational tools like Gaussian for spectral simulation is recommended .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The hydrazinyl group undergoes:
- Cyclization : With carbonyl compounds (e.g., ketones) to form triazole or thiadiazole derivatives.
- Oxidation : Using H₂O₂ or KMnO₄ yields diazenium intermediates.
- Condensation : With aldehydes to form hydrazones, useful in Schiff base synthesis for metal complexes.
Reaction conditions (solvent, catalyst, temperature) must be optimized to avoid side reactions like overoxidation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the pharmacological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like α-glucosidase or COX-2. For example, docking poses (as in ) reveal steric clashes or hydrogen-bonding mismatches that explain variability in IC₅₀ values across studies. QSAR models further correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity trends .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous (e.g., CuCN) to heterogeneous catalysts (e.g., Cu-ZSM-5) to improve recyclability.
- Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to enhance safety and reduce purification steps.
- Process Control : Use inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress. Pilot-scale trials should validate reproducibility .
Q. How do crystallographic studies using SHELX resolve ambiguities in the solid-state structure of this compound complexes?
- Methodological Answer : SHELXL refines X-ray diffraction data to resolve disorder in hydrazinyl groups or thiazole ring conformations. For example, hydrogen-bonding networks (N–H⋯S or N–H⋯N) can be mapped to explain stability differences between polymorphs. Twinning corrections in SHELX are critical for high-Z′ structures .
Q. Why do contradictory results arise in the antimicrobial screening of this compound analogs, and how can this be addressed experimentally?
- Methodological Answer : Variability often stems from:
- Assay Conditions : Differences in microbial strains, inoculum size, or agar composition. Standardize protocols per CLSI guidelines.
- Compound Stability : Hydrolytic degradation in aqueous media (e.g., PBS) may reduce efficacy. Stability studies (HPLC monitoring) are essential.
- Synergistic Effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
